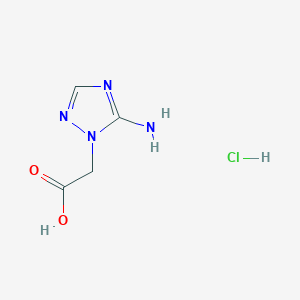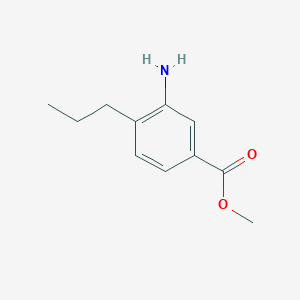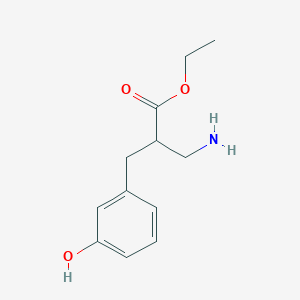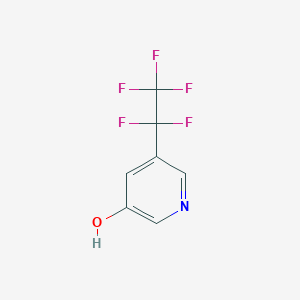![molecular formula C6H12ClN B13514535 rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-2-azabicyclo[320]heptane hydrochloride, cis, is a bicyclic compound that contains a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aziridines and cyclopropanes as starting materials, which undergo ring-opening and cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in alkylated derivatives.
Scientific Research Applications
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
rac-(1R,5R)-2-azabicyclo[320]heptane hydrochloride, cis, is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1S,5S)-2-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-5(1)3-4-7-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1 |
InChI Key |
FPVAVQLXRCNLRZ-GEMLJDPKSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCN2.Cl |
Canonical SMILES |
C1CC2C1CCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)



![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)







![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
